3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-2-oxo-, ethyl ester

Beschreibung

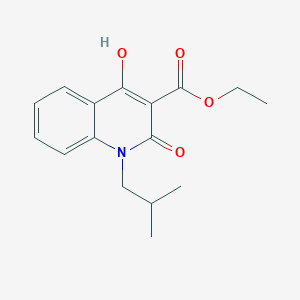

This compound is a quinoline derivative characterized by a 1,2-dihydro-2-oxo core, a 4-hydroxy group, and a 1-(2-methylpropyl) substituent, with an ethyl ester at the 3-carboxylic acid position. The 2-methylpropyl (isobutyl) substituent introduces steric bulk, which may influence binding affinity and pharmacokinetic properties compared to smaller substituents like cyclopropyl or fluorine-containing groups .

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-21-16(20)13-14(18)11-7-5-6-8-12(11)17(15(13)19)9-10(2)3/h5-8,10,18H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWUQHGLLKKQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-2-oxo-, ethyl ester is a compound of interest due to its potential biological activities. This compound belongs to the quinoline family, which has been extensively studied for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C16H19NO4

- Molecular Weight : 289.34 g/mol

- CAS Number : 303776-43-4

- Physical Properties :

- Melting Point: Not available

- Boiling Point: Not available

- Solubility: Moderate solubility in organic solvents

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with a similar structure showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Quinolinecarboxylic acid derivative | S. aureus | 32 µg/mL |

| 3-Quinolinecarboxylic acid derivative | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. A study conducted on various cancer cell lines demonstrated that the ethyl ester derivative inhibited cell proliferation significantly. The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study :

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. The ethyl ester form was shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests a potential application in treating inflammatory diseases.

The biological activity of 3-quinolinecarboxylic acid derivatives can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.

- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.

- Cytokine Modulation : The compound modulates immune responses by altering cytokine production.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of quinolinecarboxylic acids exhibit notable antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showcasing potential as a lead compound for the development of new antibiotics .

Anticancer Properties

Several studies have suggested that quinoline derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds similar to 3-quinolinecarboxylic acid have been shown to inhibit specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated its capacity to reduce pro-inflammatory cytokines .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various quinoline derivatives, including 3-quinolinecarboxylic acid derivatives. The results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Research

In a recent investigation, the anticancer properties of 3-quinolinecarboxylic acid were assessed in human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Industrial Applications

Beyond medicinal uses, this compound can be utilized in:

- Agricultural Chemicals : As a precursor for developing pesticides or herbicides.

- Dyes and Pigments : Due to its chromophoric properties, it may be employed in the synthesis of dyes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Fluorine atoms in FQs (e.g., at positions 6, 7, or 8) enhance cell penetration and binding to bacterial enzymes, a feature absent in the target compound .

Ester vs. Carboxylic Acid: Ethyl esters, as in the target compound, often act as prodrugs, improving oral absorption by increasing lipophilicity. Hydrolysis in vivo releases the active carboxylic acid . In contrast, fluoroquinolones like ciprofloxacin are administered as carboxylic acids, bypassing the need for metabolic activation .

Biological Activity :

- Fluorinated derivatives (e.g., CAS 1329836-33-0) exhibit stronger activity against Gram-positive bacteria due to fluorine’s electronegativity enhancing target binding .

- Phenyl-substituted analogs (CAS 92795-47-6) show variable activity, likely due to aromatic stacking interactions, but lack the broad-spectrum efficacy of FQs .

Pharmacokinetic and Toxicity Considerations

Q & A

Q. What are the established synthetic routes for preparing this quinolinecarboxylic acid derivative?

The compound is typically synthesized via condensation of substituted anilines with triethyl methanetricarboxylate. This method minimizes decarboxylation risks associated with free carboxylic acids . For example, ethyl esters of N-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates are formed under reflux in 1,4-dioxane, with reaction times optimized at ~5 hours .

Q. How is this compound characterized structurally and chemically?

Characterization involves nuclear magnetic resonance (NMR) for stereochemical analysis, infrared spectroscopy (IR) to confirm ester and carbonyl groups, and mass spectrometry for molecular weight validation . Hydrolysis of the ester group during synthesis requires careful pH control to avoid unintended side reactions .

Q. What are the stability considerations for handling and storing this compound?

Limited stability data exist, but analogous quinolinecarboxylic acid esters are sensitive to heat, moisture, and strong acids/bases. Storage recommendations include airtight containers in dry, ventilated environments to prevent hydrolysis or oxidation .

Q. Which analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Reverse-phase C18 columns and methanol-water mobile phases (e.g., 70:30 v/v) resolve impurities, while thin-layer chromatography (TLC) provides rapid qualitative checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic solvent screening (e.g., acetonitrile vs. 1,4-dioxane) and temperature gradients (60–110°C) are critical. For example, 1,4-dioxane at 110°C maximizes yield by enhancing solubility of intermediates while minimizing ester hydrolysis . Catalyst screening (e.g., Lewis acids) and inert atmospheres may further suppress side reactions .

Q. What stereochemical factors influence biological activity in related compounds?

Substituent positioning (e.g., cyclopropyl or 2-methylpropyl groups) affects binding to target enzymes like acetohydroxyacid synthase (AHAS) in herbicidal analogs . Computational modeling (docking studies) and comparative assays with enantiomerically pure samples are recommended to elucidate structure-activity relationships .

Q. How can contradictions in spectroscopic data (e.g., unexpected hydrolysis products) be resolved?

Contradictions often arise from reaction media pH or residual moisture. For instance, basic conditions during synthesis may hydrolyze esters to carboxylic acids . Validate findings via controlled experiments (e.g., deuterated solvents for NMR, Karl Fischer titration for moisture analysis) and cross-reference with high-resolution mass spectrometry (HRMS) .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for antimicrobial agents?

Fluorinated and alkyl-substituted quinolinecarboxylic acid derivatives exhibit antibacterial activity by targeting DNA gyrase. Replace the 2-methylpropyl group with cyclopropyl or fluoro-substituted moieties to assess potency against Gram-negative pathogens . Minimum inhibitory concentration (MIC) assays and time-kill studies are standard methodologies .

Q. How do substituents at the 1- and 3-positions affect solubility and bioavailability?

Ethyl esters enhance lipophilicity, improving membrane permeability compared to free acids. However, bulky groups like 2-methylpropyl may reduce aqueous solubility. Evaluate via logP measurements and in vitro Caco-2 cell permeability assays .

Q. What safety protocols are essential for handling this compound in vitro?

Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or dermal contact. Emergency procedures include rinsing eyes with water for 15 minutes and using ethanol-insoluble foam for fire suppression . Toxicity data gaps warrant Ames tests for mutagenicity and acute toxicity studies in model organisms .

Data Contradiction Analysis

- Discrepancies in Decarboxylation Rates : notes that free carboxylic acids undergo rapid decarboxylation, while ester derivatives are more stable. This aligns with the preference for ethyl ester intermediates in synthesis .

- Variable Biological Activity : Herbicidal analogs like imazaquin () show AHAS inhibition, but antibacterial activity () depends on fluorine substitution. Context-specific assays are critical to avoid overgeneralizing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.